(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a sulfanylideneimidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl and Ethoxyphenyl Intermediates: These intermediates are synthesized through standard organic reactions such as halogenation and etherification.
Condensation Reaction: The intermediates are then subjected to a condensation reaction to form the imidazolidinone core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.
Scientific Research Applications
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Imidazolidinones: Compounds with similar core structures but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23ClN2O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H23ClN2O3S/c1-3-11-25-21(26)18(24-22(25)29)12-16-7-10-19(20(13-16)27-4-2)28-14-15-5-8-17(23)9-6-15/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,29)/b18-12- |
InChI Key |
OKDNYOVBKJSYRZ-PDGQHHTCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)NC1=S |
Origin of Product |
United States |
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